

In Vitro Characterization of Garsorasib: A Technical Guide

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Compound of Interest

Compound Name: *Garsorasib*

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This technical guide provides an in-depth overview of the in vitro characterization of **Garsorasib** (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details the methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

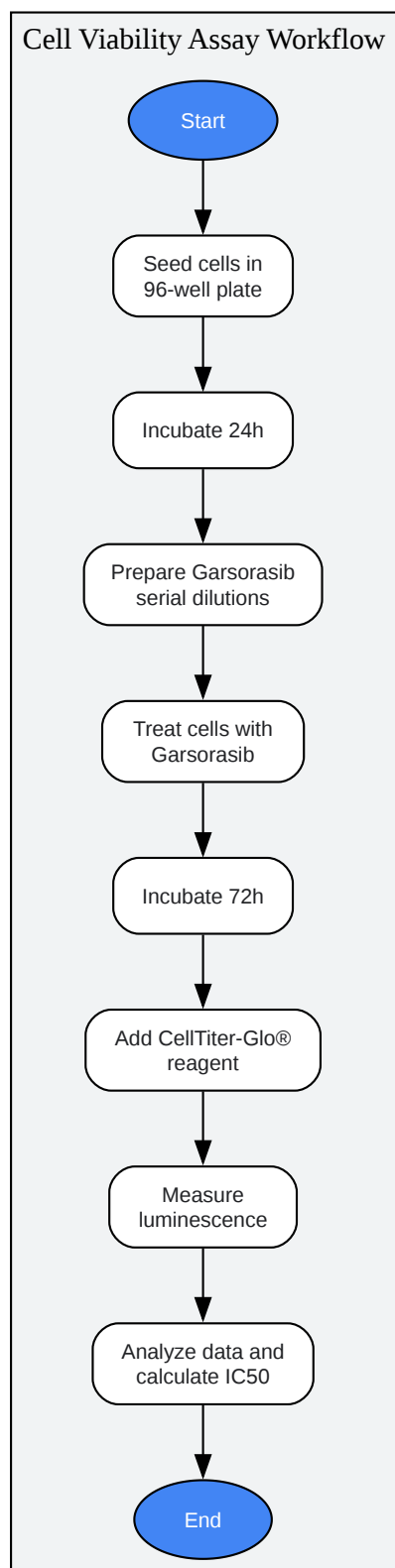
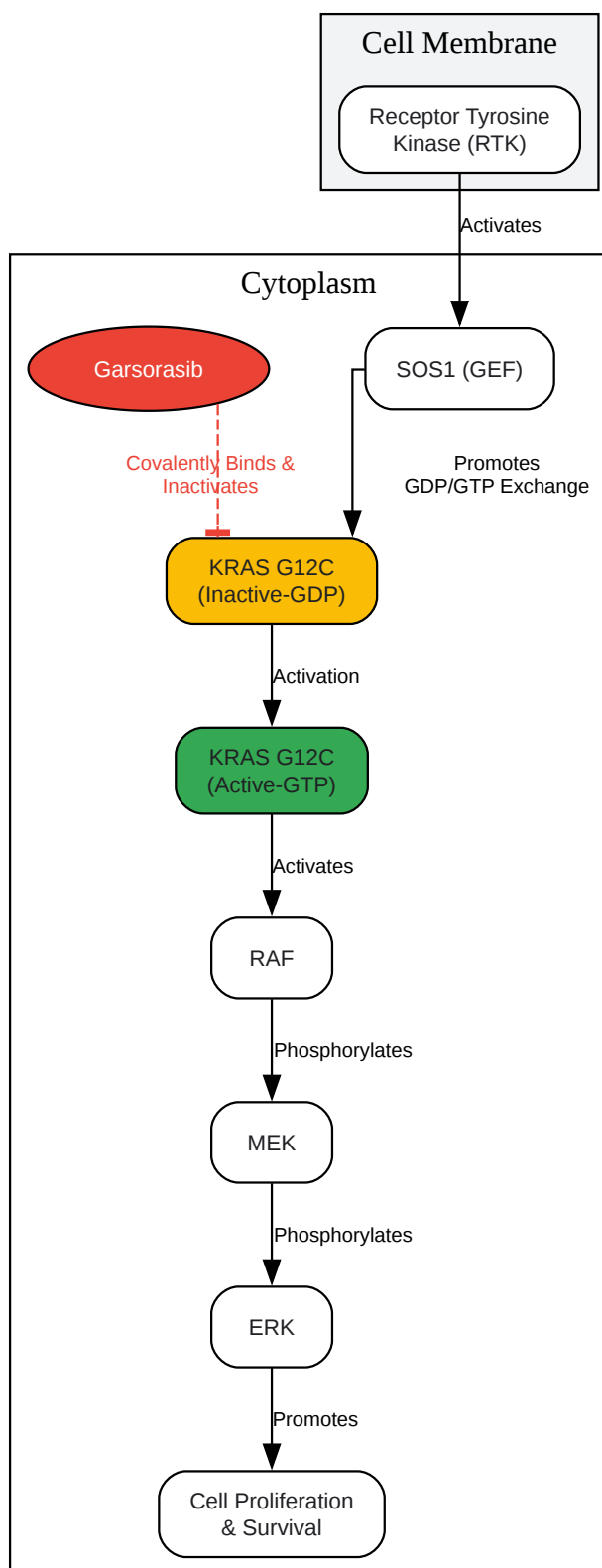
Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, has been a particularly challenging target for therapeutic intervention. **Garsorasib** is an orally available small molecule designed to specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C, thereby locking the protein in its inactive, GDP-bound state.^{[1][2]} This inhibition of KRAS G12C-mediated signaling pathways forms the basis of its antineoplastic activity.^[1]

Mechanism of Action of Garsorasib

Garsorasib is a highly selective covalent inhibitor that targets the KRAS G12C mutant protein.^[3] It forms an irreversible bond with the reactive cysteine at position 12, a feature unique to this mutant. This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP and subsequent activation. By locking

KRAS G12C in this "off" state, **Garsorasib** effectively blocks downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[4]



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